molecular formula C12H9N3OS B12903154 3-[2-(Methylsulfanyl)pyrimidin-4-yl]-1,2-benzoxazole CAS No. 918870-25-4

3-[2-(Methylsulfanyl)pyrimidin-4-yl]-1,2-benzoxazole

Katalognummer: B12903154
CAS-Nummer: 918870-25-4
Molekulargewicht: 243.29 g/mol
InChI-Schlüssel: ZFGXRJUOJVRJTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-(Methylthio)pyrimidin-4-yl)benzo[d]isoxazole is a heterocyclic compound that combines the structural features of pyrimidine and isoxazole rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Methylthio)pyrimidin-4-yl)benzo[d]isoxazole typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes with thiourea under acidic conditions.

    Introduction of the Methylthio Group: The methylthio group is introduced by reacting the pyrimidine derivative with methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Isoxazole Ring: The isoxazole ring is formed by cyclization of the intermediate with hydroxylamine hydrochloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-(Methylthio)pyrimidin-4-yl)benzo[d]isoxazole undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(2-(Methylthio)pyrimidin-4-yl)benzo[d]isoxazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-(2-(Methylthio)pyrimidin-4-yl)benzo[d]isoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication or repair, thereby exhibiting anticancer activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(2-(Methylthio)pyrimidin-4-yl)benzo[d]thiazole: Similar structure but with a thiazole ring instead of an isoxazole ring.

    3-(2-(Methylthio)pyrimidin-4-yl)benzo[d]oxazole: Similar structure but with an oxazole ring instead of an isoxazole ring.

Uniqueness

3-(2-(Methylthio)pyrimidin-4-yl)benzo[d]isoxazole is unique due to the presence of both pyrimidine and isoxazole rings, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

918870-25-4

Molekularformel

C12H9N3OS

Molekulargewicht

243.29 g/mol

IUPAC-Name

3-(2-methylsulfanylpyrimidin-4-yl)-1,2-benzoxazole

InChI

InChI=1S/C12H9N3OS/c1-17-12-13-7-6-9(14-12)11-8-4-2-3-5-10(8)16-15-11/h2-7H,1H3

InChI-Schlüssel

ZFGXRJUOJVRJTA-UHFFFAOYSA-N

Kanonische SMILES

CSC1=NC=CC(=N1)C2=NOC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.